molecular formula C14H16ClNO2S B4758751 3-(dimethylamino)propyl 3-chloro-1-benzothiophene-2-carboxylate

3-(dimethylamino)propyl 3-chloro-1-benzothiophene-2-carboxylate

Cat. No. B4758751
M. Wt: 297.8 g/mol
InChI Key: HUFMZPMTGRJNFM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(Dimethylamino)propyl 3-chloro-1-benzothiophene-2-carboxylate (DMBC) is a synthetic compound that has gained interest in scientific research due to its unique chemical properties. The compound is a member of the benzothiophene family, which is known for its diverse biological activities.

Mechanism of Action

The exact mechanism of 3-(dimethylamino)propyl 3-chloro-1-benzothiophene-2-carboxylate's action is not fully understood, but it is believed to involve the modulation of various signaling pathways and receptors. 3-(dimethylamino)propyl 3-chloro-1-benzothiophene-2-carboxylate has been shown to interact with the GABA(A) receptor, which plays a role in the regulation of neuronal activity and is a target for many anticonvulsant drugs. 3-(dimethylamino)propyl 3-chloro-1-benzothiophene-2-carboxylate has also been shown to inhibit the activity of enzymes involved in cancer cell proliferation and survival.
Biochemical and Physiological Effects:
3-(dimethylamino)propyl 3-chloro-1-benzothiophene-2-carboxylate has been shown to have various biochemical and physiological effects, depending on the specific research application. In cancer research, 3-(dimethylamino)propyl 3-chloro-1-benzothiophene-2-carboxylate has been shown to induce apoptosis (programmed cell death) in cancer cells and inhibit cell proliferation. In Alzheimer's disease research, 3-(dimethylamino)propyl 3-chloro-1-benzothiophene-2-carboxylate has been shown to reduce oxidative stress and inflammation in the brain. In epilepsy research, 3-(dimethylamino)propyl 3-chloro-1-benzothiophene-2-carboxylate has been shown to increase the threshold for seizure activity and reduce the frequency and duration of seizures.

Advantages and Limitations for Lab Experiments

One advantage of using 3-(dimethylamino)propyl 3-chloro-1-benzothiophene-2-carboxylate in lab experiments is its high potency and selectivity for specific targets, which allows for precise modulation of biological processes. However, one limitation is its low solubility in aqueous solutions, which can make it difficult to administer in certain experimental settings.

Future Directions

There are many potential future directions for 3-(dimethylamino)propyl 3-chloro-1-benzothiophene-2-carboxylate research, including further studies on its mechanisms of action, optimization of its synthesis method, and development of novel therapeutic applications. 3-(dimethylamino)propyl 3-chloro-1-benzothiophene-2-carboxylate's unique chemical properties and diverse biological activities make it a promising candidate for future research in various fields of science.

Scientific Research Applications

3-(dimethylamino)propyl 3-chloro-1-benzothiophene-2-carboxylate has been studied for its potential as a therapeutic agent in the treatment of various diseases, including cancer, Alzheimer's disease, and epilepsy. In cancer research, 3-(dimethylamino)propyl 3-chloro-1-benzothiophene-2-carboxylate has shown promising results in inhibiting the growth of cancer cells in vitro and in vivo. In Alzheimer's disease research, 3-(dimethylamino)propyl 3-chloro-1-benzothiophene-2-carboxylate has been shown to reduce cognitive impairment and improve memory function in animal models. In epilepsy research, 3-(dimethylamino)propyl 3-chloro-1-benzothiophene-2-carboxylate has been studied for its anticonvulsant properties.

properties

IUPAC Name

3-(dimethylamino)propyl 3-chloro-1-benzothiophene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16ClNO2S/c1-16(2)8-5-9-18-14(17)13-12(15)10-6-3-4-7-11(10)19-13/h3-4,6-7H,5,8-9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUFMZPMTGRJNFM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCCOC(=O)C1=C(C2=CC=CC=C2S1)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16ClNO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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